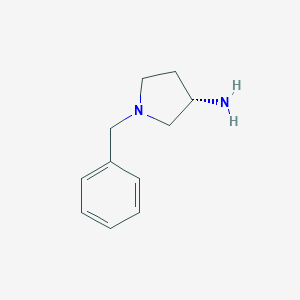

(S)-(+)-1-Benzyl-3-aminopyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-benzylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVNLKQGRZPGRP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346689 | |

| Record name | (3S)-1-benzylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114715-38-7 | |

| Record name | (3S)-1-benzylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-(+)-1-Benzyl-3-aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of (S)-(+)-1-Benzyl-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physical properties of the chiral molecule (S)-(+)-1-Benzyl-3-aminopyrrolidine. This compound is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its structural characteristics essential for its application in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

(S)-(+)-1-Benzyl-3-aminopyrrolidine, with the CAS number 114715-38-7, is a substituted pyrrolidine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₆N₂ | [1] |

| Molecular Weight | 176.26 g/mol | [1][2] |

| Appearance | Clear, colorless to yellow liquid | - |

| Density | 1.024 g/mL at 25 °C | [2] |

| Boiling Point | 100-105 °C at 3 mmHg | [3] |

| Refractive Index (n20/D) | 1.5450 - 1.5477 | [2][3] |

| Optical Rotation ([α]20/D) | +1.99° (neat) | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): A predicted ¹H NMR spectrum in CDCl₃ suggests the following approximate chemical shifts:

-

7.21-7.32 ppm (m, 5H): Aromatic protons of the benzyl group.

-

3.60 ppm (d, J=4.3 Hz, 2H): Methylene protons of the benzyl group (CH₂-Ph).

-

3.49-3.51 ppm (m, 1H): Proton on the chiral carbon of the pyrrolidine ring (CH-NH₂).

-

2.68-2.74 ppm (m, 2H), 2.46-2.48 ppm (m, 1H), 2.18-2.33 ppm (m, 2H): Protons of the pyrrolidine ring.

-

1.61 ppm (s, 2H): Protons of the primary amine group (-NH₂).

-

1.48-1.50 ppm (m, 1H): One of the pyrrolidine ring protons.

¹³C NMR: Based on the structure, the ¹³C NMR spectrum is expected to show signals corresponding to the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the four distinct carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook provides the gas-phase IR spectrum for (3S)-(+)-1-benzyl-3-aminopyrrolidine. Key characteristic absorption bands would include:

-

N-H stretching: Around 3300-3400 cm⁻¹ for the primary amine.

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-N stretching: In the fingerprint region.

Mass Spectrometry (MS)

The NIST WebBook indicates the availability of the electron ionization (EI) mass spectrum for the (R)-(-) enantiomer, which would be identical for the (S)-(+) enantiomer. The fragmentation pattern of aliphatic amines is primarily characterized by α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. For 1-benzyl-3-aminopyrrolidine, the major fragmentation pathways would likely involve the loss of the benzyl group or cleavage of the pyrrolidine ring. The molecular ion peak (M⁺) would be expected at m/z 176.

Crystalline Structure

Currently, there is no publicly available information on the crystal structure of (S)-(+)-1-Benzyl-3-aminopyrrolidine from X-ray crystallography studies. Such a study would provide definitive information on its three-dimensional conformation, bond lengths, and bond angles in the solid state.

Experimental Protocols

Detailed, compound-specific experimental protocols for the characterization of (S)-(+)-1-Benzyl-3-aminopyrrolidine are not widely published. However, standard methodologies for the techniques described above are provided here as a general guide.

NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[4]

-

-

Data Acquisition:

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.[8]

-

Optical Rotation Measurement

The optical rotation is a critical parameter for confirming the enantiomeric purity of a chiral compound.

-

Instrument: A polarimeter is used for this measurement.

-

Sample Preparation: Prepare a solution of the compound of a known concentration in a suitable solvent. For a neat liquid, the pure substance is used.

-

Measurement:

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Fill the sample cell with the prepared solution or the neat liquid, ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter and measure the angle of rotation.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

-

Refractive Index Measurement

The refractive index is a physical constant that can be used to identify and assess the purity of a liquid sample.

-

Instrument: An Abbe refractometer or a digital refractometer is typically used.

-

Procedure:

-

Ensure the prism of the refractometer is clean.

-

Apply a small drop of the liquid sample onto the prism.

-

Close the prism assembly.

-

Allow the sample to reach the desired temperature (usually 20 °C).

-

Observe the borderline between the light and dark fields through the eyepiece (for an Abbe refractometer) or read the digital display.

-

Record the refractive index value.

-

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the structural characterization of a chiral amine like (S)-(+)-1-Benzyl-3-aminopyrrolidine.

Caption: Workflow for the synthesis and characterization of (S)-(+)-1-Benzyl-3-aminopyrrolidine.

References

- 1. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-苄基-3-氨基吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-(+)-1-Benzyl-3-aminopyrrolidine | 114715-38-7 [chemicalbook.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. epfl.ch [epfl.ch]

- 8. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure (S)-1-Benzyl-3-aminopyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-1-Benzyl-3-aminopyrrolidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemically defined structure is essential for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound in high enantiomeric purity. Key methodologies, including classical chemical resolution of a racemic mixture, asymmetric synthesis from chiral precursors, and enzymatic kinetic resolution, are discussed in detail. This document includes experimental protocols, quantitative data summaries, and workflow diagrams to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

The pyrrolidine ring is a privileged scaffold found in a wide array of natural products and synthetic drugs. When substituted, particularly at the 3-position, it introduces a chiral center that can significantly influence biological activity. (S)-1-Benzyl-3-aminopyrrolidine, with its specific stereoconfiguration, is a highly sought-after intermediate for synthesizing compounds targeting a range of therapeutic areas, including diabetes (e.g., DPP-4 inhibitors) and viral infections. The benzyl group serves as a convenient protecting group for the pyrrolidine nitrogen, which can be readily removed during later synthetic stages.

The challenge in producing this compound lies in controlling the stereochemistry to achieve high enantiomeric excess (ee). This guide explores the most effective and commonly employed methods to synthesize the desired (S)-enantiomer.

Synthetic Strategies

Three principal strategies have been successfully applied for the synthesis of enantiomerically pure (S)-1-Benzyl-3-aminopyrrolidine:

-

Chiral Resolution of Racemic 1-Benzyl-3-aminopyrrolidine: This classical approach involves the separation of a 50:50 mixture of (S)- and (R)-enantiomers by forming diastereomeric salts with a chiral resolving agent.

-

Asymmetric Synthesis from a Chiral Pool: This elegant strategy builds the target molecule from a readily available and inexpensive enantiopure starting material, such as an amino acid, thereby setting the desired stereochemistry from the outset.

-

Kinetic Resolution (Enzymatic): This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate.

The following sections will provide in-depth technical details for each of these approaches.

Strategy 1: Chiral Resolution of Racemic 1-Benzyl-3-aminopyrrolidine

This is one of the most common and industrially scalable methods. The process relies on the differential solubility of diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid. Tartaric acid and its derivatives are frequently used for this purpose.[1][2]

Logical Workflow

Caption: Workflow for Chiral Resolution.

Experimental Protocol: Resolution using L-(+)-Tartaric Acid

This protocol is adapted from methodologies described in the patent literature.[1]

-

Salt Formation: A solution of racemic 1-benzyl-3-aminopyrrolidine is prepared in an organic solvent, such as methanol or ethanol.[1]

-

Addition of Resolving Agent: A molar equivalent of L-(+)-tartaric acid, dissolved in the same solvent, is added to the amine solution. The molar ratio of the racemic amine to the resolving agent is typically between 1:0.5 and 1:1.2.[1]

-

Crystallization: The mixture is heated (e.g., 50-100°C) to ensure complete dissolution and then slowly cooled to room temperature to allow for the selective crystallization of one diastereomeric salt (in this case, the (S)-amine-L-tartrate salt).[1]

-

Isolation: The precipitated crystals are isolated by filtration and washed with a small amount of cold solvent.

-

Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water, and the solution is basified (e.g., with NaOH or KOH solution) to a pH > 10.

-

Extraction: The liberated free (S)-1-benzyl-3-aminopyrrolidine is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the final product.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Racemic 1-Benzyl-3-aminopyrrolidine | [1] |

| Resolving Agent | L-(+)-Tartaric acid hydrate or derivative | [1] |

| Molar Ratio (Amine:Acid) | 1 : 0.5 - 1.2 | [1] |

| Crystallization Temp. | Cooled from 50-100°C to room temp. | [1] |

| Yield of (S)-enantiomer | > 75% (theoretical max is 50% per pass, suggesting racemization/recycling of the (R)-enantiomer) | [1] |

| Optical Purity (ee) | > 98% | [1] |

Strategy 2: Asymmetric Synthesis from Chiral Precursors

This approach leverages the existing stereochemistry of natural products, most commonly L-amino acids, to construct the chiral pyrrolidine ring. A prominent example is the synthesis starting from trans-4-hydroxy-L-proline. This multi-step synthesis involves an inversion of configuration at a key step to achieve the desired (S)-stereochemistry at the 3-position.[3]

Synthetic Pathway

Caption: Asymmetric synthesis pathway.

Experimental Protocol (Key Steps)

This protocol is a summary of the steps outlined in patent CN102531987A, which focuses on producing the un-benzylated precursor.[3] The final N-benzylation is a standard procedure.

-

Decarboxylation: trans-4-hydroxy-L-proline is heated in a high-boiling solvent to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.[3]

-

N-Boc Protection and Sulfonylation: The resulting (R)-3-hydroxypyrrolidine is protected with di-tert-butyl dicarbonate ((Boc)₂O). The hydroxyl group is then activated by converting it to a good leaving group, typically a mesylate or tosylate, by reacting with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine).[3]

-

SN2 Azide Substitution (Inversion): The mesylated intermediate is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This proceeds via an Sₙ2 mechanism, which inverts the stereocenter at the C3 position, yielding (S)-1-Boc-3-azidopyrrolidine.[3]

-

Azide Reduction: The azide group is reduced to a primary amine. This can be achieved using several methods, such as a Staudinger reaction (with triphenylphosphine followed by hydrolysis) or catalytic hydrogenation (H₂ over Pd/C).[3]

-

Deprotection and Benzylation: The Boc protecting group is removed under acidic conditions (e.g., using concentrated HCl or TFA). The resulting (S)-3-aminopyrrolidine is then N-benzylated using benzyl bromide or benzyl chloride in the presence of a base to afford the final product.

Data Presentation

| Step | Key Reagents | Conditions | Outcome | Reference |

| Decarboxylation | (none) | Heat (120-180°C) | (R)-3-hydroxypyrrolidine | [3] |

| Protection/Sulfonylation | (Boc)₂O, MsCl, Et₃N | Dichloromethane | N-Boc-(R)-3-mesyloxypyrrolidine | [3] |

| Azide Substitution | NaN₃ | DMF, 70-85°C | N-Boc-(S)-3-azidopyrrolidine | [3] |

| Reduction & Deprotection | PPh₃, then conc. HCl | Aqueous organic solvent | (S)-3-aminopyrrolidine dihydrochloride | [3] |

Strategy 3: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the high stereoselectivity of enzymes. In this process, an enzyme catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. This allows for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting or unreacted enantiomer (as the remaining starting material). For pyrrolidine derivatives, hydrolases and transaminases are commonly used.[4]

Logical Workflow: Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: General Concept using ω-Transaminase

-

Substrate Preparation: The racemic 1-benzyl-3-aminopyrrolidine is first converted to its N-Boc or N-Cbz protected form.

-

Enzymatic Reaction: The protected racemic amine is incubated with an appropriate ω-transaminase enzyme in a buffered solution. An amine acceptor (e.g., pyruvate) is required. The enzyme selectively deaminates one enantiomer (e.g., the R-enantiomer) to the corresponding ketone (N-protected 1-benzyl-pyrrolidin-3-one).

-

Reaction Monitoring: The progress of the reaction is monitored by HPLC or GC to determine the conversion rate. The ideal conversion is close to 50%, which theoretically provides the highest possible enantiomeric excess for the remaining starting material.

-

Workup and Separation: Once the optimal conversion is reached, the reaction is stopped. The unreacted (S)-enantiomer is separated from the ketone product and other reaction components, typically through extraction and/or column chromatography.

-

Deprotection: The protecting group on the isolated (S)-enantiomer is removed to yield the final product.

Data Presentation

| Enzyme Class | Substrate | Outcome | Optical Purity (ee) | Yield | Reference |

| ω-Transaminase | N-Cbz-1-benzyl-3-aminopyrrolidine | (R)-enantiomer converted to ketone | >99% for remaining (S)-amine | ~50% | [1] |

| ω-Transaminase | N-Boc-1-benzyl-3-aminopyrrolidine | (R)-enantiomer converted to ketone | 96% for remaining (S)-amine | ~55% | [1] |

| Hydrolase | N-Boc-3-acyloxypyrrolidine | Kinetic resolution via hydrolysis | >95% | ~40-50% | [4] |

Conclusion

The synthesis of enantiomerically pure (S)-1-Benzyl-3-aminopyrrolidine can be achieved through several robust methods. The choice of strategy often depends on factors such as scale, cost of starting materials, available equipment, and desired purity.

-

Chiral Resolution is often preferred for large-scale industrial production due to its operational simplicity and cost-effectiveness, especially if the undesired enantiomer can be racemized and recycled.

-

Asymmetric Synthesis offers an elegant and precise way to control stereochemistry, avoiding the loss of 50% of the material inherent in resolution. However, it typically involves multiple steps, which may lower the overall yield and increase complexity.

-

Enzymatic Kinetic Resolution represents a green chemistry approach, operating under mild conditions with exceptional selectivity. Its main drawback is the theoretical maximum yield of 50% for the desired enantiomer, although this can be overcome by incorporating a dynamic kinetic resolution process where the undesired enantiomer is racemized in situ.

Each of these strategies provides a viable pathway to this crucial chiral intermediate, and the detailed protocols and data presented in this guide should assist researchers in selecting and implementing the most suitable method for their specific needs.

References

- 1. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

The (S)-(+)-1-Benzyl-3-aminopyrrolidine Scaffold: A Gateway to Diverse Pharmacological Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Benzyl-3-aminopyrrolidine is a chiral synthetic intermediate of significant interest in medicinal chemistry. While not typically an active pharmaceutical ingredient in its own right, its rigid, three-dimensional structure and versatile chemical handles make it a highly valuable scaffold for the development of potent and selective therapeutic agents. This technical guide explores the core mechanisms of action enabled by this unique chemical framework, focusing on how derivatives of (S)-(+)-1-benzyl-3-aminopyrrolidine have been engineered to target distinct biological pathways, including those involved in metabolic diseases and neurological disorders. We will delve into the quantitative data, experimental protocols, and underlying signaling pathways associated with two prominent classes of drugs derived from this scaffold: Dipeptidyl Peptidase-4 (DPP-4) inhibitors and dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

The (S)-3-aminopyrrolidine core is a key pharmacophoric element in a class of orally active hypoglycemic agents known as DPP-4 inhibitors. These drugs play a crucial role in the management of type 2 diabetes mellitus by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Mechanism of Action

DPP-4 is a serine protease that rapidly inactivates GLP-1 and GIP. By inhibiting DPP-4, drugs derived from the (S)-(+)-1-benzyl-3-aminopyrrolidine scaffold prolong the activity of these incretins. This leads to an enhancement of glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells. The result is improved glycemic control without the high risk of hypoglycemia associated with some other antidiabetic medications. The core aminopyrrolidine structure mimics the N-terminal portion of the natural substrates of DPP-4, allowing it to bind effectively to the enzyme's active site.

Quantitative Data: DPP-4 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a representative compound where the pyrrolidine ring system, a core feature of (S)-(+)-1-benzyl-3-aminopyrrolidine, was evaluated for its efficacy against DPP-4.

| Compound ID | Scaffold | Modification | DPP-4 IC50 (µM) | Reference |

| Compound 2 | 2-Benzylpyrrolidine | N-acylation | 0.3 ± 0.03 | [1] |

This table illustrates the potency of a compound containing the core benzyl-pyrrolidine structure against the DPP-4 enzyme.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The inhibitory activity of compounds against DPP-4 is typically determined using a fluorometric assay.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in assay buffer to the final desired concentrations.

-

Enzyme Incubation: 25 µL of the test compound dilution is mixed with 25 µL of a solution containing recombinant human DPP-4 in a 96-well microplate.

-

Pre-incubation: The plate is incubated at 37°C for 10 minutes to allow the compound to bind to the enzyme.

-

Substrate Addition: The enzymatic reaction is initiated by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

-

Kinetic Reading: The fluorescence intensity (excitation: ~360 nm, emission: ~460 nm) is measured kinetically over 30-60 minutes at 37°C. The rate of increase in fluorescence corresponds to the rate of substrate cleavage.

-

Data Analysis: The rate of reaction is calculated from the linear phase of the kinetic curve. The percent inhibition for each compound concentration is determined relative to a vehicle control (DMSO without inhibitor). The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathway

References

Spectroscopic Profile of (S)-(+)-1-Benzyl-3-aminopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the chiral amine (S)-(+)-1-Benzyl-3-aminopyrrolidine. This compound is of interest in medicinal chemistry and drug development due to its pyrrolidine scaffold, a common motif in many biologically active molecules. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification, characterization, and use in research and development.

Molecular Structure and Properties

-

IUPAC Name: (3S)-1-benzylpyrrolidin-3-amine

-

Molecular Formula: C₁₁H₁₆N₂[1]

-

Molecular Weight: 176.26 g/mol [1]

-

CAS Number: 114715-38-7[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (CDCl₃):

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic (CH₂) | ~3.60 | Singlet | 2H |

| Pyrrolidine CH-NH₂ | 2.80 - 3.20 | Multiplet | 1H |

| Pyrrolidine CH₂ (adjacent to N) | 2.50 - 2.90 | Multiplet | 2H |

| Pyrrolidine CH₂ | 2.20 - 2.60 | Multiplet | 2H |

| Pyrrolidine CH₂ | 1.60 - 2.00 | Multiplet | 2H |

| Amine (NH₂) | 1.50 - 2.50 | Broad Singlet | 2H |

Expected ¹³C NMR Chemical Shifts (CDCl₃):

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic (C₆H₅, quaternary) | 138 - 140 |

| Aromatic (C₆H₅) | 128 - 130 |

| Aromatic (C₆H₅) | 127 - 129 |

| Aromatic (C₆H₅) | 126 - 128 |

| Benzylic (CH₂) | 60 - 65 |

| Pyrrolidine CH-NH₂ | 50 - 55 |

| Pyrrolidine CH₂ (adjacent to N) | 55 - 60 |

| Pyrrolidine CH₂ | 30 - 35 |

Infrared (IR) Spectroscopy

The following table summarizes the key absorption bands observed in the Attenuated Total Reflectance (ATR) IR spectrum of (S)-(+)-1-Benzyl-3-aminopyrrolidine.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2800 | Medium | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum of the enantiomer, (3R)-(-)-1-Benzyl-3-aminopyrrolidine, is available and is expected to be identical to that of the (S)-enantiomer. The key fragmentation patterns are presented below.

| m/z | Relative Intensity | Assignment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion, from cleavage of the benzyl group) |

| 85 | Moderate | [M - C₇H₇]⁺ (Loss of benzyl group) |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

-

Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an ATR-FTIR spectrometer. For solid samples, a small amount of the powder is placed on the crystal and pressure is applied to ensure good contact.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean crystal should be recorded prior to the sample measurement.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). Acquire the mass spectrum over a relevant m/z range.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (S)-(+)-1-Benzyl-3-aminopyrrolidine.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Physical and chemical properties of (S)-1-Benzyl-3-aminopyrrolidine

(S)-1-Benzyl-3-aminopyrrolidine is a chiral heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and the presence of a primary amine and a benzyl protecting group make it a versatile building block for the synthesis of complex molecular architectures with specific stereochemistry. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its preparation and analysis, and its application in the development of targeted therapeutics.

Core Physical and Chemical Properties

(S)-1-Benzyl-3-aminopyrrolidine is a colorless to yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. It is important to note that some reported values are for the racemic mixture or the (R)-enantiomer, which are expected to be very similar to the (S)-enantiomer.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | [2][3] |

| Molecular Weight | 176.26 g/mol | [3][4] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Density | 1.024 g/mL at 25 °C (racemic) | [4] |

| 1.064 g/mL at 25 °C ((R)-enantiomer) | [1] | |

| Boiling Point | 261.5 °C at 760 mmHg (racemic) | |

| 278-279 °C ((R)-enantiomer) | [1] | |

| Refractive Index | n20/D 1.5477 (racemic) | [4] |

| n20/D 1.5450 ((R)-enantiomer) | [1] | |

| Solubility | Slightly soluble in water. | [1] |

| CAS Number | 114715-38-7 | [2][5] |

Synthesis and Experimental Protocols

The primary method for obtaining enantiomerically pure (S)-1-Benzyl-3-aminopyrrolidine is through the chiral resolution of a racemic mixture of 1-benzyl-3-aminopyrrolidine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.

Experimental Protocol: Chiral Resolution of (±)-1-Benzyl-3-aminopyrrolidine

This protocol is based on the general principles of diastereomeric salt resolution as described in the patent literature.[6]

Materials:

-

Racemic 1-benzyl-3-aminopyrrolidine

-

L-(+)-Tartaric acid (or another suitable chiral acid)

-

Methanol (or another suitable organic solvent like ethanol or propanol)

-

Sodium hydroxide (aqueous solution)

-

Dichloromethane (or another suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, including a reaction flask, condenser, and filtration apparatus

Procedure:

-

Dissolution: Dissolve racemic 1-benzyl-3-aminopyrrolidine (1 molar equivalent) in methanol in a reaction flask.

-

Addition of Resolving Agent: In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.2 molar equivalents) in methanol.[6] Warm gently if necessary to achieve complete dissolution.

-

Salt Formation: Slowly add the tartaric acid solution to the stirred solution of the racemic amine at an elevated temperature (e.g., 50-75 °C).[6]

-

Crystallization: Stir the mixture at this temperature for a period of 0.5 to 2.0 hours.[6] Then, allow the solution to cool gradually to room temperature to facilitate the crystallization of the less soluble diastereomeric salt ((S)-amine-(L)-tartrate). Further cooling in an ice bath can improve the yield.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate, containing the more soluble diastereomer ((R)-amine-(L)-tartrate), can be set aside for recovery of the other enantiomer.

-

Liberation of the Free Amine: Suspend the collected crystals in water and add a sufficient amount of a strong base, such as 10% aqueous sodium hydroxide, with stirring until the pH is basic (pH > 10) and all solids have dissolved.

-

Extraction: Extract the liberated (S)-1-benzyl-3-aminopyrrolidine into an organic solvent like dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified (S)-1-benzyl-3-aminopyrrolidine.

Analytical Characterization

The identity, purity, and enantiomeric excess of (S)-1-Benzyl-3-aminopyrrolidine are critical parameters. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Application: To separate the (S) and (R)-enantiomers and determine the enantiomeric purity (ee%).

Experimental Protocol:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To assess the purity and identify any volatile impurities.

Experimental Protocol:

-

GC-MS System: A standard GC-MS instrument.

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature (e.g., 280 °C) and hold for 5 minutes.

-

Injector Temperature: 250 °C.

-

Ion Source Temperature: 230 °C.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To confirm the chemical structure of the compound.

¹H NMR (in CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic CH₂ group, and a series of multiplets for the pyrrolidine ring protons. The amine (NH₂) protons will appear as a broad singlet.

¹³C NMR (in CDCl₃): The spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the four unique carbons of the pyrrolidine ring.

Applications in Drug Discovery

(S)-1-Benzyl-3-aminopyrrolidine and its derivatives are valuable chiral building blocks in the synthesis of novel therapeutic agents. The pyrrolidine ring is a common scaffold in many biologically active compounds.[7]

Scaffold for Kinase Inhibitors

Derivatives of (S)-3-aminopyrrolidine have been identified as promising scaffolds for the development of dual inhibitors targeting both Abl and Phosphoinositide 3-kinase (PI3K).[8] These two kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers.[9][10] The simultaneous inhibition of both Abl and PI3K is a therapeutic strategy being explored for diseases like chronic myelogenous leukemia (CML).[8]

Molecular docking studies have shown that compounds derived from the (S)-3-aminopyrrolidine scaffold can bind to the active sites of both Abl and PI3K kinases.[8] This dual-targeting capability may offer a synergistic cytotoxic effect against cancer cells.[8]

Safety and Handling

(S)-1-Benzyl-3-aminopyrrolidine is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye irritation.[3][4] It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[4] Use a suitable respirator if inhalation is possible.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place under an inert atmosphere.[1]

References

- 1. (R)-(-)-1-Benzyl-3-aminopyrrolidine CAS#: 114715-39-8 [chemicalbook.com]

- 2. (S)-(+)-1-BENZYL-3-AMINOPYRROLIDINE | VSNCHEM [vsnchem.com]

- 3. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-3-aminopyrrolidine 95 18471-40-4 [sigmaaldrich.com]

- 5. (S)-(+)-1-Benzyl-3-aminopyrrolidine | 114715-38-7 [chemicalbook.com]

- 6. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 7. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 8. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bcr-Abl-mediated redox regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Benzyl-3-aminopyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its synthesis can be achieved through several strategic routes, each originating from different starting materials and offering distinct advantages in terms of stereocontrol, scalability, and cost-effectiveness. This guide provides an in-depth overview of the primary synthetic pathways, complete with comparative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting and implementing the most suitable method for their needs.

Executive Summary of Synthetic Strategies

The synthesis of enantiomerically pure (S)-1-Benzyl-3-aminopyrrolidine predominantly relies on four key strategies:

-

Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral starting materials such as L-aspartic acid or L-hydroxyproline to construct the chiral pyrrolidine core.

-

Reductive Amination: Introducing the amino group onto a prochiral ketone precursor, 1-benzyl-3-pyrrolidinone, through either asymmetric reduction or classical reductive amination followed by chiral resolution.

-

Direct Benzylation: Attaching the benzyl group to the commercially available chiral precursor, (S)-3-aminopyrrolidine.

-

Chiral Resolution: Separating the desired (S)-enantiomer from a racemic mixture of 1-benzyl-3-aminopyrrolidine using a chiral resolving agent.

The selection of a particular route depends on factors such as the availability of starting materials, cost, and the desired scale of production. Below is a comparative summary of these approaches.

Comparison of Synthetic Routes

| Synthetic Route | Starting Material(s) | Key Steps | Typical Overall Yield | Enantiomeric Purity (ee) | Advantages | Disadvantages |

| Chiral Pool (from L-Aspartic Acid) | L-Aspartic Acid, Benzylamine | Anhydride formation, Amidation, Dual reduction, Cyclization | Moderate | >98% | Inexpensive starting material, High stereochemical control. | Multi-step process, Can be lengthy. |

| Chiral Pool (from L-Hydroxyproline) | trans-4-hydroxy-L-proline | Decarboxylation, Protection, Sulfonylation, Azide substitution (inversion), Reduction, Benzylation | Moderate | >98% | Well-established chemistry, High stereochemical control. | Multi-step process, Use of azide reagents. |

| Reductive Amination (Asymmetric) | 1-Benzyl-3-pyrrolidinone, Ammonia source | Asymmetric catalytic reductive amination | Moderate to High | Variable (up to 93%) | Fewer steps than chiral pool synthesis. | Requires specialized chiral catalysts, Optimization can be challenging. |

| Direct Benzylation | (S)-3-Aminopyrrolidine, Benzyl Bromide/Chloride | N-Benzylation | High | >99% | Very direct, High yield. | Cost of chiral starting material can be high. |

| Chiral Resolution | Racemic 1-Benzyl-3-aminopyrrolidine, Chiral Acid | Diastereomeric salt formation and separation | <50% (for one enantiomer) | >98% | Utilizes inexpensive racemic starting material. | Theoretical max yield of 50%, Requires efficient separation. |

Route 1: Chiral Pool Synthesis from L-Aspartic Acid

This pathway leverages the inherent chirality of L-aspartic acid to construct the (S)-configured pyrrolidine ring. The general strategy involves the formation of a protected aspartic anhydride, which is then opened with an amine. Subsequent reduction and cyclization steps yield the desired chiral core. A specific route involves reacting N-formyl-L-aspartic anhydride with benzylamine, followed by esterification and a dual reduction/cyclization sequence.

A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine: Key Intermediates and Methodologies

Introduction

(S)-1-Benzyl-3-aminopyrrolidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, including antibiotics and chemokine regulators.[1] Its stereochemically defined structure makes it an invaluable intermediate for developing enantiomerically pure drugs. This technical guide provides an in-depth overview of the primary synthetic routes to (S)-1-Benzyl-3-aminopyrrolidine, focusing on the identification and preparation of its key intermediates. The discussion covers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to support researchers and professionals in drug development.

Core Synthetic Strategies

The synthesis of (S)-1-Benzyl-3-aminopyrrolidine predominantly proceeds through a few convergent pathways. The most common strategy involves the preparation of the key intermediate, (S)-1-Benzyl-3-hydroxypyrrolidine , followed by the conversion of the hydroxyl group to an amino group. Alternative routes may start from other chiral precursors like L-malic acid or involve the resolution of a racemic mixture.

Caption: High-level overview of major synthetic routes to (S)-1-Benzyl-3-aminopyrrolidine.

Synthesis of Key Intermediate: (S)-1-Benzyl-3-hydroxypyrrolidine

The most pivotal intermediate is (S)-1-Benzyl-3-hydroxypyrrolidine. It can be synthesized from various starting materials, most notably L-malic acid.

Route 1: From L-Malic Acid

This method involves a condensation reaction between L-malic acid and benzylamine, followed by reduction.

-

Step 1: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. L-malic acid and benzylamine are reacted, often without a solvent, via a melting reaction to form the succinimide derivative.[2]

-

Step 2: Reduction to (S)-1-Benzyl-3-hydroxypyrrolidine. The resulting dione is reduced. A common reducing system is sodium borohydride-iodine in tetrahydrofuran (THF).[2] During this reduction, a (S)-1-benzyl-3-pyrrolidinol-borane complex is formed as a transient intermediate.[2]

Experimental Protocol: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine from L-Malic Acid [2]

-

Part A: (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

-

A mixture of L-malic acid and benzylamine is heated until it melts and the reaction proceeds.

-

The reaction progress is monitored until completion.

-

The crude product is purified, typically by recrystallization.

-

-

Part B: Reduction

-

The dione intermediate is dissolved in anhydrous THF.

-

Sodium borohydride is added, and the mixture is stirred.

-

Iodine, dissolved in THF, is added dropwise to the suspension.

-

The reaction is refluxed until the starting material is consumed.

-

The reaction is quenched, and the product is extracted and purified.

-

Conversion of (S)-1-Benzyl-3-hydroxypyrrolidine to the Final Product

This transformation is the most critical part of the synthesis, involving the conversion of a hydroxyl group to an amino group with a net retention of stereochemistry at the C3 position. This is achieved through a two-step sequence: activation followed by nucleophilic substitution with azide (involving an inversion of configuration), and subsequent reduction of the azide (which does not affect the stereocenter).

Caption: Workflow for converting the hydroxyl intermediate to the final amine product.

Step 1: Activation of the Hydroxyl Group (Mesylation Example)

To facilitate nucleophilic substitution, the hydroxyl group is converted into a better leaving group, such as a mesylate or tosylate.

Experimental Protocol: Preparation of Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate [3]

-

A solution of benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate (note: the patent uses the (R)-enantiomer in this example, but the chemistry is identical for the (S)-enantiomer) and triethylamine in ethyl acetate is cooled to 0-5°C under argon.

-

A solution of mesyl chloride in ethyl acetate is added dropwise over 30 minutes.

-

The reaction mixture is stirred at 0-5°C for an additional 30 minutes and then at room temperature for 1.5 hours.

-

The mixture is washed with water, 1N HCl, saturated NaHCO₃ solution, and brine.

-

The organic phase is dried over Na₂SO₄, filtered, and concentrated to yield the crude product, which is then purified.

Step 2: Azidation via S_N2 Reaction

The activated intermediate undergoes an S_N2 reaction with an azide source, typically sodium azide. This step proceeds with an inversion of stereochemistry. Thus, the (S)-mesylate or tosylate will yield the (R)-azide.

Experimental Protocol: Azidation [1]

-

The sulfonylated intermediate (e.g., (S)-1-tert-butoxycarbonyl-3-methanesulfonyloxypyrrolidine) is dissolved in a suitable solvent like DMF.

-

Sodium azide is added to the solution (typically 1.5 to 3 molar equivalents).

-

The reaction mixture is heated to facilitate the substitution reaction.

-

After the reaction is complete, the mixture is worked up by extraction to isolate the azido intermediate.

Step 3: Reduction of the Azide

The final step is the reduction of the azido group to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or with reagents like triphenylphosphine followed by hydrolysis.[1] This reduction step does not affect the stereocenter, so the (R)-azide yields the (S)-amine, providing the desired final product.

Experimental Protocol: Reduction of Azide with Triphenylphosphine [1]

-

The azido intermediate (e.g., (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine) is dissolved in a solvent.

-

Triphenylphosphine is added, and the reaction proceeds to form a phosphazene intermediate.

-

Subsequent treatment (e.g., with concentrated hydrochloric acid) simultaneously reduces the azide and removes protecting groups like Boc, if present, to yield the final amine salt.

Quantitative Data Summary

The following tables summarize typical yields and conditions for the key transformations discussed.

Table 1: Synthesis of Hydroxypyrrolidine Intermediates

| Starting Material | Product | Reagents | Solvent | Yield | Reference |

| (S)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile | (S)-N-benzyl-3-hydroxypyrrolidine | Raney-Ni, H₂ | Methanol | 89% | [4] |

| (S)-3-hydroxy-pyrrolidine hydrochloride | Benzyl (S)-3-hydroxy-pyrrolidine-1-carboxylate | Benzyl chloroformate, NaOH | Water | - | [3] |

Table 2: Conversion of Hydroxyl to Amino Group

| Starting Intermediate | Product | Key Reagents | Solvent | Yield | Reference |

| Benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate | Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate | Mesyl chloride, TEA | Ethyl Acetate | - | [3] |

| (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | (S)-3-(tert-butoxycarbonylamino)pyrrolidine | 5% Pd/C, H₂ | Water | - | [5] |

| Racemic 1-benzyl-3-aminopyrrolidine | (S)-1-benzyl-3-aminopyrrolidine | L-tartaric acid hydrate | Methanol | >75% | [6] |

The synthesis of (S)-1-Benzyl-3-aminopyrrolidine relies on a well-established set of chemical transformations centered around key intermediates. The most crucial of these is (S)-1-Benzyl-3-hydroxypyrrolidine, which is readily prepared from chiral pool starting materials. The subsequent conversion of the hydroxyl group to the target amine via an activation-azidation-reduction sequence is a robust and widely used method that allows for precise control of the stereochemistry. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the synthesis of this and related chiral pharmaceutical intermediates.

References

- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 2. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]

- 3. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 5. (S)-(-)-1-BENZYL-3-(BOC-AMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Benzyl-3-aminopyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine core and stereospecific amine functionality make it a valuable intermediate in the synthesis of complex bioactive molecules, most notably as a key component in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, chiral resolution, and applications of (S)-1-Benzyl-3-aminopyrrolidine. Detailed experimental protocols, quantitative data, and safety information are presented to support its use in research and development.

Chemical and Physical Properties

(S)-1-Benzyl-3-aminopyrrolidine is a colorless to yellow liquid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 114715-38-7 | [1] |

| Molecular Formula | C₁₁H₁₆N₂ | [2] |

| Molecular Weight | 176.26 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | |

| Density | 1.024 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5450 - 1.5477 | [2][4] |

| Boiling Point | Not specified | |

| Solubility | Slightly soluble in water | |

| InChI Key | HBVNLKQGRZPGRP-NSHDSACASA-N | [5] |

| SMILES | N[C@@H]1CN(CC2=CC=CC=C2)C1 |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.20 - 7.40 | m | 5H, Aromatic protons (C₆H₅) |

| 3.60 | s | 2H, Benzyl CH₂ |

| 3.50 - 3.60 | m | 1H, Pyrrolidine CH |

| 2.70 - 2.90 | m | 1H, Pyrrolidine CH₂ |

| 2.50 - 2.65 | m | 1H, Pyrrolidine CH₂ |

| 2.30 - 2.45 | m | 1H, Pyrrolidine CH₂ |

| 2.15 - 2.30 | m | 1H, Pyrrolidine CH₂ |

| 1.60 - 1.75 | m | 1H, Pyrrolidine CH₂ |

| 1.50 (broad s) | 2H, NH₂ |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.[6][7][8]

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| 138 - 140 | Quaternary Aromatic Carbon |

| 128 - 129 | Aromatic CH |

| 126 - 127 | Aromatic CH |

| 60 - 61 | Benzyl CH₂ |

| 58 - 59 | Pyrrolidine CH₂ |

| 51 - 52 | Pyrrolidine CH |

| 50 - 51 | Pyrrolidine CH₂ |

| 34 - 35 | Pyrrolidine CH₂ |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.[9][10]

IR Spectroscopy (Typical Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| 1580 - 1650 | Medium | N-H bend (scissoring) |

| 1000 - 1200 | Strong | C-N stretch |

| 690 - 770 | Strong | Aromatic C-H bend (out-of-plane) |

Note: These are typical absorption ranges for the functional groups present.[7][11]

Mass Spectrometry (Predicted Fragmentation)

| m/z | Interpretation |

| 176 | Molecular ion [M]⁺ |

| 175 | [M-H]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ (from benzyl group) |

| 85 | [M - C₇H₇]⁺ |

Note: The fragmentation pattern of benzylamines is often characterized by the prominent tropylium ion at m/z 91.[12]

Experimental Protocols

Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine

A common route to racemic 1-benzyl-3-aminopyrrolidine involves the reductive amination of 1-benzyl-3-pyrrolidinone.

Protocol: Reductive Amination of 1-Benzyl-3-pyrrolidinone [13][14]

-

Reaction Setup: To a solution of 1-benzyl-3-pyrrolidinone (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add ammonium formate or another ammonia source (excess, e.g., 10 equivalents).

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 equivalents), portion-wise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until gas evolution ceases. Basify the mixture with a strong base (e.g., 6 M NaOH) to a pH > 12.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield racemic 1-benzyl-3-aminopyrrolidine.

Chiral Resolution of (±)-1-Benzyl-3-aminopyrrolidine

The resolution of the racemic mixture is crucial to obtain the desired (S)-enantiomer. This is commonly achieved by diastereomeric salt formation using a chiral acid.

Protocol: Resolution using L-(+)-Tartaric Acid [15]

-

Salt Formation: Dissolve racemic 1-benzyl-3-aminopyrrolidine (1 equivalent) in a suitable organic solvent such as methanol, ethanol, or isopropanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 equivalents) in the same solvent, warming if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.

-

Crystallization: Stir the mixture at an elevated temperature (e.g., 50-70 °C) for a period (e.g., 1-2 hours), then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For maximum yield, the mixture can be further cooled in an ice bath.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor will be enriched in the other diastereomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the pH is strongly basic (pH > 12) to liberate the free amine.

-

Extraction and Purification: Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched (S)-1-benzyl-3-aminopyrrolidine.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Application in Drug Development: Synthesis of DPP-4 Inhibitors

(S)-1-Benzyl-3-aminopyrrolidine is a precursor to other key chiral building blocks used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The (S)-3-aminopyrrolidine moiety is a common structural feature in many "gliptin" drugs.

Role as a Precursor

(S)-1-Benzyl-3-aminopyrrolidine can be debenzylated to yield (S)-3-aminopyrrolidine, which is then used in subsequent synthetic steps. The benzyl group serves as a protecting group for the pyrrolidine nitrogen during the initial synthetic and resolution stages.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is an enzyme that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by:

-

Stimulating glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppressing glucagon secretion from pancreatic α-cells.

-

Slowing gastric emptying.

By inhibiting DPP-4, drugs synthesized from (S)-3-aminopyrrolidine derivatives prolong the action of GLP-1 and GIP, leading to improved glycemic control.

Experimental Workflows

Synthesis and Resolution Workflow

The overall process from a precursor to the final enantiomerically pure product can be visualized as follows:

Safety and Handling

(S)-1-Benzyl-3-aminopyrrolidine is a chemical that should be handled with care by trained professionals in a laboratory setting. The following table summarizes key safety information.

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity, Oral | H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

Conclusion

(S)-1-Benzyl-3-aminopyrrolidine is a fundamentally important chiral building block, particularly for the synthesis of DPP-4 inhibitors. Its synthesis via reductive amination followed by classical chiral resolution with tartaric acid provides an accessible route to the enantiomerically pure compound. Understanding its chemical properties, synthesis, and role in drug action is essential for its effective utilization in pharmaceutical research and development. This guide provides a detailed technical overview to aid scientists and researchers in their work with this versatile molecule.

References

- 1. knockhardy.org.uk [knockhardy.org.uk]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. (S)-(+)-1-Benzyl-3-aminopyrrolidine | 114715-38-7 [chemicalbook.com]

- 5. (3R)-(-)-1-Benzyl-3-aminopyrrolidine [webbook.nist.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882) [hmdb.ca]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596) [hmdb.ca]

- 8. orgsyn.org [orgsyn.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. (S)-(-)-1-BENZYL-3-(BOC-AMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. soc.chim.it [soc.chim.it]

- 15. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

Chiral Purity of (S)-(+)-1-Benzyl-3-aminopyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Benzyl-3-aminopyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine core and the stereochemistry at the C3 position are crucial features for the design of potent and selective therapeutic agents. The enantiomeric purity of this compound is a critical quality attribute, as the biological activity and potential off-target effects of resulting drug candidates can be highly dependent on their stereoisomerism. This technical guide provides a comprehensive overview of the synthesis, analytical methodologies for determining chiral purity, and the biological relevance of (S)-(+)-1-Benzyl-3-aminopyrrolidine.

Synthesis of Enantiomerically Pure (S)-(+)-1-Benzyl-3-aminopyrrolidine

The synthesis of enantiomerically pure (S)-(+)-1-Benzyl-3-aminopyrrolidine can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis from a chiral precursor.

2.1. Chiral Resolution

A common method for obtaining the (S)-enantiomer is the resolution of racemic 1-benzyl-3-aminopyrrolidine. This involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization. A patent describes a process where racemic 1-benzyl-3-aminopyrrolidine is treated with a tartaric acid derivative. The resulting diastereomeric salt of the (S)-enantiomer is selectively crystallized and then neutralized with a base to yield (S)-(+)-1-Benzyl-3-aminopyrrolidine with an optical purity of greater than 98%.[1]

2.2. Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the enantiomerically pure compound. A frequently employed chiral precursor is L-aspartic acid.[2] The synthesis involves the transformation of L-aspartic acid into a suitable cyclic intermediate, followed by reduction and benzylation steps to yield the target molecule. This approach ensures the desired (S)-stereochemistry is established early in the synthetic sequence.

A general workflow for the synthesis of chiral aminopyrrolidines is depicted below:

Caption: Generalized workflow for the asymmetric synthesis of (S)-(+)-1-Benzyl-3-aminopyrrolidine.

Analytical Methods for Chiral Purity Determination

The determination of the enantiomeric excess (ee) of (S)-(+)-1-Benzyl-3-aminopyrrolidine is predominantly achieved using chiral chromatography, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

3.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For aminopyrrolidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

Experimental Protocol (General Method):

| Parameter | Recommended Conditions |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is critical for resolution and should be optimized. For basic compounds, a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is often added to improve peak shape. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV detection at a wavelength where the benzyl group absorbs (e.g., 210 nm or 254 nm). |

| Temperature | Ambient or controlled (e.g., 25 °C). |

| Sample Preparation | The sample is dissolved in the mobile phase or a compatible solvent. |

3.2. Chiral Gas Chromatography (GC)

Chiral GC is another effective method for determining the enantiomeric purity of volatile or semi-volatile compounds. For amines like (S)-(+)-1-Benzyl-3-aminopyrrolidine, derivatization is often necessary to improve volatility and chromatographic performance.

Experimental Protocol (General Method with Derivatization):

| Parameter | Recommended Conditions |

| Derivatizing Agent | A chiral derivatizing agent such as a chiral acid chloride (e.g., Mosher's acid chloride) or a chiral isocyanate can be used to form diastereomers. Alternatively, an achiral derivatizing agent (e.g., trifluoroacetic anhydride) can be used in conjunction with a chiral GC column. |

| Column | A chiral capillary column (e.g., based on cyclodextrin derivatives). |

| Carrier Gas | Helium or Hydrogen. |

| Temperature Program | An optimized temperature gradient is used to ensure good separation and peak shape. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |

| Sample Preparation | The sample is reacted with the derivatizing agent, and the resulting diastereomers are extracted into a suitable solvent for injection. |

Quantitative Data on Chiral Purity

The enantiomeric purity of commercially available (S)-(+)-1-Benzyl-3-aminopyrrolidine is typically high, often exceeding 98% ee. The following table summarizes available data from various sources.

| Parameter | Value | Analytical Method | Source |

| Optical Purity | > 98% | Not specified | Patent CN102603592A[1] |

| Purity (assay) | 95% | Not specified | Sigma-Aldrich |

| Purity (assay) | 98% | Not specified | ChemicalBook |

| Enantiomeric Excess (ee) of a derivative | 99.5% ee | Not specified | ChemicalBook (synthesis of (S)-(-)-1-BENZYL-3-(BOC-AMINO)PYRROLIDINE) |

Biological Relevance and Signaling Pathways

The (S)-3-aminopyrrolidine scaffold is a key component in the design of various biologically active molecules. Derivatives of this scaffold have been investigated as inhibitors of several key signaling pathways implicated in diseases such as cancer.

Notably, compounds bearing the (S)-3-aminopyrrolidine moiety have been identified as dual inhibitors of Abelson murine leukemia viral oncogene homolog (Abl) kinase and Phosphoinositide 3-kinase (PI3K).[3] Both Abl and PI3K are critical nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers. The dual inhibition of these pathways is a promising therapeutic strategy to overcome resistance mechanisms that can arise from targeting a single pathway.

The following diagram illustrates the simplified signaling pathway involving PI3K and Abl, which can be targeted by inhibitors containing the (S)-3-aminopyrrolidine scaffold.

Caption: Dual inhibition of PI3K and Abl signaling pathways by (S)-3-aminopyrrolidine derivatives.

Conclusion

The chiral purity of (S)-(+)-1-Benzyl-3-aminopyrrolidine is a critical parameter that directly impacts its application in the development of stereochemically defined pharmaceuticals. This guide has provided an overview of the synthetic routes to this important building block and has detailed the analytical methodologies, primarily chiral HPLC and GC, used to ascertain its enantiomeric excess. While specific, validated analytical methods for this exact compound are not widely published, the general protocols provided offer a strong starting point for method development. The biological significance of the (S)-3-aminopyrrolidine scaffold, particularly in the context of dual PI3K and Abl inhibition, underscores the importance of stringent chiral purity control in the synthesis of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 3. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Chiral Scaffold: A Deep Dive into the Applications of (S)-1-Benzyl-3-aminopyrrolidine

(S)-1-Benzyl-3-aminopyrrolidine, a chiral pyrrolidine derivative, has emerged as a crucial building block in modern medicinal chemistry and asymmetric synthesis. Its rigid, stereochemically defined structure provides a versatile scaffold for the development of a wide array of biologically active compounds and efficient catalysts. This in-depth technical guide explores the multifaceted applications of (S)-1-Benzyl-3-aminopyrrolidine, presenting key quantitative data, detailed experimental protocols, and visual representations of its role in various chemical and biological processes.

Medicinal Chemistry: A Scaffold for Potent and Selective Therapeutics

The pyrrolidine ring is a privileged structure in drug discovery, and the (S)-1-benzyl-3-amino-moiety offers a strategic starting point for creating potent and selective ligands for various biological targets. Researchers have successfully incorporated this scaffold into molecules targeting central nervous system (CNS) disorders, inflammatory diseases, and metabolic conditions.

Targeting Dopamine Receptors for Neurological Disorders

Derivatives of (S)-1-benzyl-3-aminopyrrolidine have shown significant promise as ligands for dopamine receptors, which are key targets in the treatment of diseases like Parkinson's, schizophrenia, and depression. The chiral nature of the scaffold is often crucial for achieving high affinity and selectivity.

Table 1: Dopamine Receptor Binding Affinities of (S)-1-Benzyl-3-aminopyrrolidine Derivatives

| Compound | Target | Ki (nM) | Reference |

| 13g | σ1 Receptor | 37 | [1] |

| 12a | σ1 Receptor | 1.2 | [1] |

| 12a | D4 Receptor | 860 | [1] |

| 12c | σ1 Receptor | 0.7 | [1] |

| 12c | D4 Receptor | 829 | [1] |

| Indole Derivative 7k | Serotonin Transporter (SERT) | 5.63 ± 0.82 | [2] |

| Indole Derivative 13c | Serotonin Transporter (SERT) | 6.85 ± 0.19 | [2] |

| Indole Derivative 7n | D2 Receptor | 307 ± 6 | [2] |

| Indole Derivative 7m | D2 Receptor | 593 ± 62 | [2] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Enzyme Inhibition: A Strategy for Disease Modulation

The (S)-1-benzyl-3-aminopyrrolidine scaffold has also been effectively utilized in the design of enzyme inhibitors for a range of therapeutic areas.

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The (S)-aminopyrrolidine moiety can mimic the natural substrate of the enzyme, leading to potent inhibition.

Table 2: DPP-IV Inhibitory Activity of (S)-1-Benzyl-3-aminopyrrolidine Derivatives

| Compound | DPP-IV IC50 (nM) | Reference |

| 108a (m-benzyl substituted derivative) | 1.3 | [3] |

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Researchers have explored derivatives of this scaffold for their inhibitory activity against carbonic anhydrases (implicated in glaucoma and other diseases) and acetylcholinesterase (a target for Alzheimer's disease).

Table 3: Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibition by Pyrrolidine-Benzenesulfonamide Derivatives

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) | Reference |

| 3b | 17.61 ± 3.58 | 5.14 ± 0.61 | - | [4] |

| 6a | - | - | 22.34 ± 4.53 | [4] |

| 6b | - | - | 27.21 ± 3.96 | [4] |

Asymmetric Catalysis: A Chiral Auxiliary for Stereoselective Transformations

Beyond its medicinal applications, (S)-1-benzyl-3-aminopyrrolidine and its derivatives are valuable as chiral organocatalysts. They are particularly effective in promoting asymmetric aldol and Michael reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. The chiral pyrrolidine backbone induces stereoselectivity, leading to the preferential formation of one enantiomer of the product.

Table 4: Performance of (S)-1-Benzyl-3-aminopyrrolidine-derived Organocatalysts in Asymmetric Aldol Reactions

| Catalyst | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Proline derivative 3g with Cu(OTf)2 | Cyclohexanone + Aromatic Aldehydes | 99 | 98 | [5] |

| L-proline | 1-phenyl-1,2-propanedione + Acetone | 51 | 80 | [6] |

| L-proline tetrazole | 1-phenyl-1,2-propanedione + Acetone | 89 | 83 | [6] |